molecular formula C22H24FN3O2 B6916605 N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine

Cat. No.: B6916605
M. Wt: 381.4 g/mol
InChI Key: IKMWCDZQVWKWHT-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine is a complex organic compound that features a combination of oxazole, morpholine, and phenylethanamine moieties

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-19-8-6-18(7-9-19)21-14-25-22(28-21)15-24-20(17-4-2-1-3-5-17)16-26-10-12-27-13-11-26/h1-9,14,20,24H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMWCDZQVWKWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)NCC3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step involves the incorporation of the 4-fluorophenyl group into the oxazole ring.

    Attachment of the morpholine moiety: The morpholine group is introduced through nucleophilic substitution reactions.

    Final assembly: The phenylethanamine backbone is constructed and linked to the oxazole-morpholine intermediate.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties.

    Chemical Research: It can serve as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects in cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use as a pharmaceutical agent or a research tool.

Comparison with Similar Compounds

N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

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